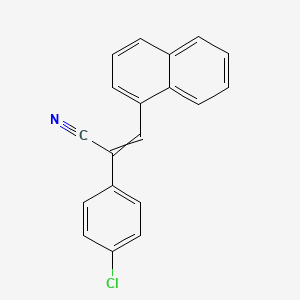
2-(4-methoxyphenyl)-6-methylpyrimidine-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-6-methylpyrimidine-4(3H)-thione: is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-6-methylpyrimidine-4(3H)-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with acetylacetone in the presence of a base to form an intermediate, which is then cyclized with thiourea to yield the desired pyrimidine-thione compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-6-methylpyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 2-(4-methoxyphenyl)-6-methylpyrimidine-4(3H)-thione is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential bioactivity. It can be used as a scaffold for the development of new drugs with antimicrobial, antiviral, or anticancer properties .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the development of new polymers, coatings, and electronic materials .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-6-methylpyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)-4H-pyrimidine-4-thione
- 2-(4-Methoxyphenyl)-6-methylpyrimidine-4-one
- 2-(4-Methoxyphenyl)-6-methylpyrimidine-4-thiol
Comparison: Compared to similar compounds, 2-(4-methoxyphenyl)-6-methylpyrimidine-4(3H)-thione is unique due to the presence of both a methoxyphenyl group and a thione group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C12H12N2OS/c1-8-7-11(16)14-12(13-8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H,13,14,16) |
InChI Key |
DDLIQJJBTBAGCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N=C(N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


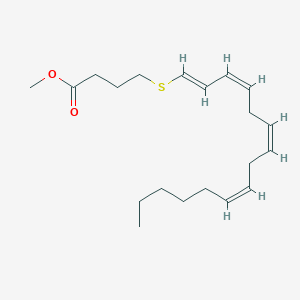
![3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14089508.png)
![(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol](/img/structure/B14089509.png)
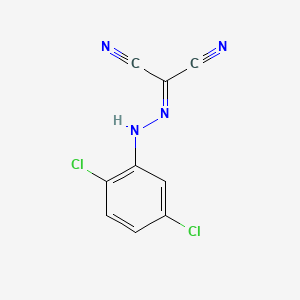

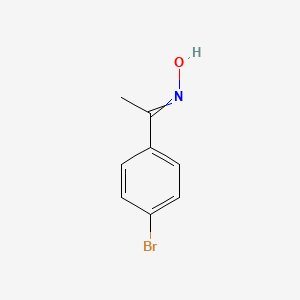
![3-Indolizinecarboxylic acid, 6-aminooctahydro-5-oxo-, methyl ester, [3S-(3alpha,6alpha,8abeta)]-(9CI)](/img/structure/B14089530.png)
![6-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)pyrimidine-4(3H)-thione](/img/structure/B14089531.png)

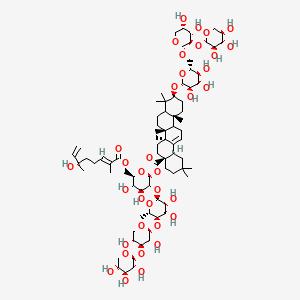
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089545.png)


